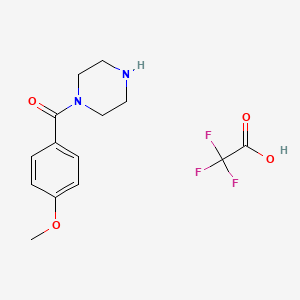

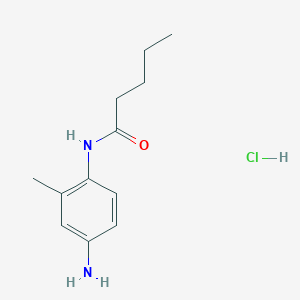

1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride

Vue d'ensemble

Description

Imidazoles, a class of organic compounds which “1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride” might belong to, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the hydrogens attached to an amine show up 0.5-5.0 ppm in NMR spectroscopy . The location is dependent on the amount of hydrogen bonding and the sample’s concentration .

Chemical Reactions Analysis

Imidazoles are versatile in chemical reactions due to their unique structure. They can participate in a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and coordination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the boiling point of a compound can be determined experimentally .

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, including variants structurally related to 1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride, leverages hybrid catalysts. These catalysts, encompassing organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of complex pyrimidine derivatives with broad applicability in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar, Vala, & Patel, 2023).

Biological Activities and Therapeutic Targets

Pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has highlighted the potential of substituted tetrahydropyrimidine derivatives for in vitro anti-inflammatory activity, underscoring the necessity for further investigation into their therapeutic applications (Gondkar, Deshmukh, & Chaudhari, 2013). Another study detailed the anti-inflammatory effects and structure-activity relationships (SARs) of pyrimidine derivatives, providing insights for the development of new anti-inflammatory agents (Rashid et al., 2021).

Synthetic Profiles and Medicinal Chemistry

The dihydropyrimidinones scaffold is recognized for its significant role in synthetic and pharmacological research, showing promise in anticancer, antioxidant, and antimicrobial applications. This underscores the importance of pyrimidine cores in the development of lead molecules for various therapeutic areas (Khasimbi et al., 2020). Furthermore, the structure-activity relationships of pyrimidine derivatives have been extensively reviewed, highlighting their versatile biological activities and potential as lead molecules for targeting specific diseases (Natarajan et al., 2022).

Mécanisme D'action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, N-(2-Aminoethyl)-1-aziridineethanamine is an experimental angiotensin converting enzyme 2 inhibitor investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-6-5-7(2)11(4-3-9)8(12)10-6;;/h5H,3-4,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKGCBBKLHFRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCN)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-Amino-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3088626.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B3088654.png)

![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/structure/B3088689.png)

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/structure/B3088693.png)

![{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B3088714.png)